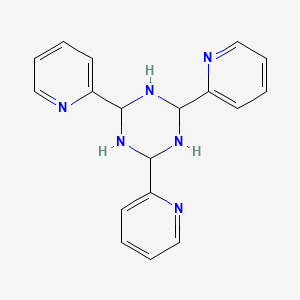
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- typically involves the reaction of 2-cyanopyridine with formaldehyde and ammonia. The reaction proceeds through a series of condensation and cyclization steps to form the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as Fe(II) and Fe(III).
Substitution: Can undergo substitution reactions where the pyridyl groups are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., FeSO₄) in aqueous or alcoholic solutions.
Substitution: Requires the presence of nucleophiles or electrophiles under controlled conditions.
Major Products
科学的研究の応用
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the spectrophotometric determination of metal ions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the formulation of various industrial products, including coatings and catalysts.
作用機序
The compound exerts its effects primarily through complexation with metal ions. The triazine ring and pyridyl groups provide multiple coordination sites for binding metal ions, forming stable complexes. These complexes can then participate in various chemical and biological processes .
類似化合物との比較
Similar Compounds
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Similar structure but different coordination properties.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Contains dimethylamino groups instead of pyridyl groups.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Contains thiol groups, offering different reactivity.
Uniqueness
s-Triazine, hexahydro-2,4,6-tris(2-pyridyl)- is unique due to its ability to form highly stable complexes with metal ions, making it particularly useful in spectrophotometric analysis and other applications requiring precise metal ion detection .
特性
CAS番号 |
73941-08-9 |
|---|---|
分子式 |
C18H18N6 |
分子量 |
318.4 g/mol |
IUPAC名 |
2,4,6-tripyridin-2-yl-1,3,5-triazinane |
InChI |
InChI=1S/C18H18N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12,16-18,22-24H |
InChIキー |
NUSDIQFUHBVDSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2NC(NC(N2)C3=CC=CC=N3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


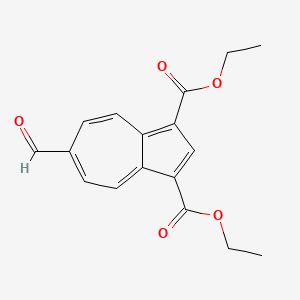
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
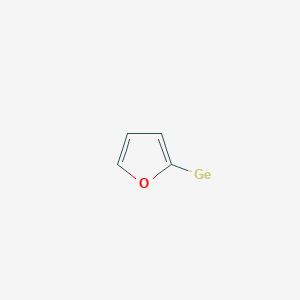
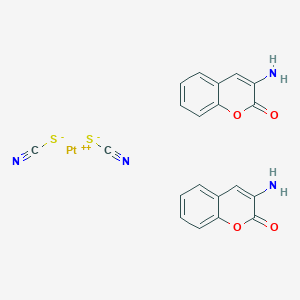
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
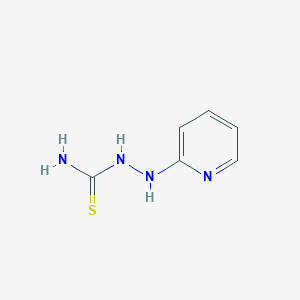
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
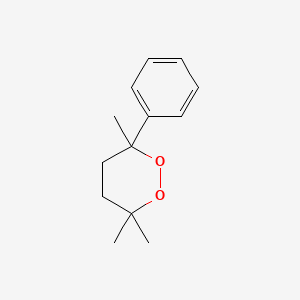

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
